molecular formula C22H24N4 B5157150 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine

2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine

カタログ番号 B5157150
分子量: 344.5 g/mol
InChIキー: CYKIPNXKIOXHMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine, also known as DPPEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DPPEP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, and anticonvulsant properties.

科学的研究の応用

2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential applications as a therapeutic agent for various diseases. For example, it has been shown to possess antipsychotic properties and may be useful in the treatment of schizophrenia. This compound has also been shown to possess antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. Additionally, this compound has been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.

作用機序

The exact mechanism of action of 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. This compound has also been shown to bind to the serotonin transporter, suggesting that it may have antidepressant effects through modulation of the serotonergic system. Additionally, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease dopamine release in the striatum, which may contribute to its antipsychotic effects. This compound has also been shown to increase levels of serotonin and norepinephrine in the prefrontal cortex, suggesting that it may have antidepressant effects through modulation of these neurotransmitter systems. Additionally, this compound has been shown to increase GABAergic transmission, which may contribute to its anxiolytic and anticonvulsant effects.

実験室実験の利点と制限

2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is relatively well understood, making it a useful tool for investigating the role of dopamine, serotonin, and GABA in various physiological and pathological processes. However, one limitation is that it has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.

将来の方向性

There are a number of future directions for research on 2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases. For example, this compound may be useful in combination with other antipsychotic or antidepressant drugs to enhance their efficacy or reduce their side effects. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, particularly in humans. Finally, there is a need for further research to investigate the potential applications of this compound in other areas, such as the treatment of pain or addiction.

合成法

2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine can be synthesized using a variety of methods, including the reaction of 2,4-dichloropyrimidine with 4-(2,2-diphenylethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.

特性

IUPAC Name

2-[4-(2,2-diphenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c1-3-8-19(9-4-1)21(20-10-5-2-6-11-20)18-25-14-16-26(17-15-25)22-23-12-7-13-24-22/h1-13,21H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKIPNXKIOXHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。